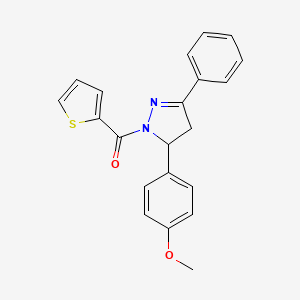![molecular formula C12H11N3O3S2 B5153262 2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B5153262.png)
2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a pyridine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the condensation of a halogenated acetyl compound with thiourea, followed by hydrolysis . The resulting thiazole derivative is then further reacted with various reagents to introduce the pyridine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or cooling to specific temperatures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more.
科学研究应用
2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.
作用机制
The mechanism of action of 2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with biochemical pathways by binding to key intermediates or by modifying the activity of specific proteins .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a similar structure.
Uniqueness
What sets 2-{[(2-ACETAMIDO-1,3-THIAZOL-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBOXYLIC ACID apart is its unique combination of functional groups and rings, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c1-7(16)14-12-15-8(6-20-12)5-19-10-9(11(17)18)3-2-4-13-10/h2-4,6H,5H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANXFZREJLOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
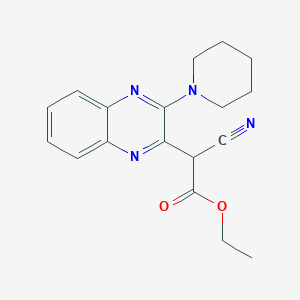
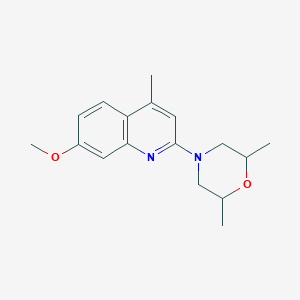
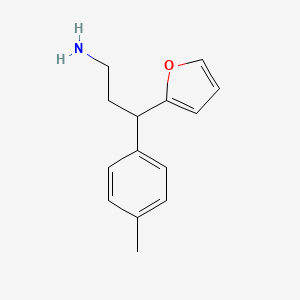
![N-(2,3-dimethylphenyl)-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide](/img/structure/B5153216.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B5153236.png)
![dimethyl 2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![Methyl 4-[2-(diethylamino)ethyl]-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![(5E)-3-methyl-5-[[2-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
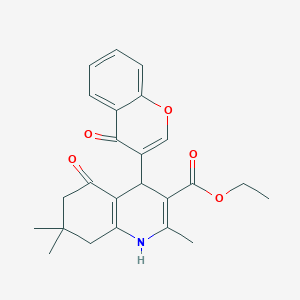
![2-methyl-N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B5153277.png)
